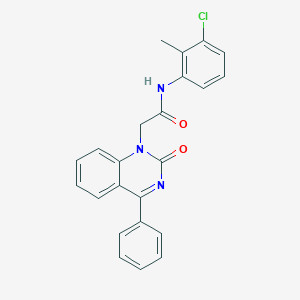

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-(3-Chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound featuring a quinazolinone core fused with a phenyl group at position 4 and an acetamide side chain substituted at position 1. The quinazolinone scaffold (2-oxo-1,2-dihydroquinazoline) is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects . The acetamide moiety is linked to a 3-chloro-2-methylphenyl group, which introduces steric bulk and electron-withdrawing properties that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-15-18(24)11-7-12-19(15)25-21(28)14-27-20-13-6-5-10-17(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKOEABOVBRBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetic acid: This intermediate is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.

Amidation Reaction: The intermediate is then reacted with 3-chloro-2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, as promising anticancer agents. These compounds have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), PC3 (prostate cancer), and DU145 (another prostate cancer line).

Case Study: Cytotoxicity Evaluation

A study demonstrated that the novel quinazolinone derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.07 μM to 10.8 μM against the aforementioned cell lines. The most potent derivatives showed apoptotic activity, indicating their potential as effective anticancer agents .

Antiviral Properties

In addition to anticancer applications, quinazolinone derivatives have shown promise as antiviral agents. Research indicates that certain derivatives can inhibit the replication of viruses such as hepatitis C and herpes simplex virus.

Case Study: Antiviral Activity

A comprehensive review highlighted that N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide could potentially inhibit viral replication through various biochemical pathways . This suggests that further exploration into its antiviral mechanisms could yield significant therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide and its derivatives. Variations in substituents on the quinazolinone core can lead to different biological activities.

Table: Structure-Activity Relationships

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 7a | - | 0.07 | High cytotoxicity |

| 7b | -Cl | 0.5 | Moderate activity |

| 7c | -F | 1.5 | Low activity |

This table summarizes findings from various studies that illustrate how different chemical modifications can impact biological efficacy.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can be contextualized against the following analogs (Table 1):

Table 1: Comparative Analysis of Quinazolinone and Acetamide Derivatives

Structural and Electronic Comparisons

- Quinazolinone Core Modifications: The target compound’s 4-phenylquinazolinone moiety is structurally analogous to 4-oxo-quinazoline derivatives (e.g., 1086683-93-3) but lacks additional electron-withdrawing groups (e.g., fluorine) that enhance polarity and metabolic stability .

- Acetamide Substituents: The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance compared to simpler chlorophenyl analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ). This may limit binding to shallow enzymatic pockets but enhance selectivity.

Pharmacological and Physicochemical Properties

- Anticonvulsant Activity: Quinazolinone-acetamides with electron-deficient aryl groups (e.g., dichlorophenyl ) show superior anticonvulsant efficacy in preclinical models compared to non-halogenated analogs. The target compound’s 3-chloro substituent aligns with this trend.

Crystallography and Stability :

Acetamide derivatives often form hydrogen-bonded dimers (e.g., R₂²(8) motifs in ), which stabilize the crystal lattice and may correlate with shelf-life stability. The target compound’s methyl group could disrupt such packing, necessitating formulation optimization.- The methyl group in the target compound may exacerbate this issue, requiring prodrug strategies or salt formation.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives, including this compound, have shown a broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure

The molecular formula of N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is . The structure features two aromatic rings connected by an amide group, contributing to its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

The above data shows that the derivative 3b demonstrates superior anticancer activity compared to 3a.

Antimicrobial Activity

Quinazolines are also known for their antimicrobial properties. Studies have shown that specific substitutions on the quinazoline core enhance their effectiveness against bacterial strains. The presence of a methyl or thiol group at certain positions has been linked to increased antimicrobial potency .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, quinazoline derivatives have exhibited anti-inflammatory properties. Compounds have been tested for their ability to inhibit pro-inflammatory cytokines, demonstrating potential as therapeutic agents in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinazoline derivatives:

- In Silico Studies : Molecular docking studies have been conducted to evaluate the binding affinity of N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide to key proteins involved in cancer and leishmaniasis. These studies suggest strong interactions with target proteins, indicating potential as therapeutic agents .

- In Vitro Studies : Laboratory experiments using MTT assays on various cancer cell lines have confirmed the cytotoxicity of related quinazoline compounds, with some derivatives showing IC50 values in the low microgram range .

- Animal Models : Further exploration in vivo is required to validate the safety and efficacy of these compounds in living organisms. Preliminary results indicate promising outcomes in tumor reduction and infection control in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions, including:

Substitution : Reacting halogenated nitrobenzene derivatives with substituted alcohols under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce alkoxy groups .

Reduction : Converting nitro intermediates to anilines using Fe/HCl or catalytic hydrogenation .

Condensation : Coupling the aniline with activated carbonyl precursors (e.g., cyanoacetic acid or chloroacetyl chloride) using carbodiimides (e.g., EDC) or coupling agents like CDI (1,1'-carbonyldiimidazole) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key Methods :

- Elemental Analysis : Validates empirical formula (e.g., C=66.48%, H=5.09%, N=16.85% ±0.3%) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons (e.g., aromatic δ 6.8–7.5 ppm) and carbons (e.g., carbonyl δ 170–175 ppm) .

- Mass Spectrometry (FAB-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 416.15) .

- Chromatography : HPLC with UV detection (purity >95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Approach :

- Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, monitoring seizure latency and mortality .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .

- Flow Chemistry : Enables continuous processing with automated control, minimizing side products .

- Catalytic Systems : Use Pd/C or Ni catalysts for selective reductions, achieving >90% conversion .

Q. What structural features influence its binding affinity to target proteins?

- SAR Insights :

- Quinazolinone Core : The 2-oxo-1,2-dihydroquinazolin-4-yl group enhances π-π stacking with hydrophobic enzyme pockets .

- Substituent Effects :

- 3-Chloro-2-methylphenyl : Increases lipophilicity (logP ~3.5) and membrane permeability .

- Phenyl at C4 : Modulates steric hindrance; replacing with electron-withdrawing groups (e.g., NO₂) may alter activity .

- Computational Validation : Molecular docking (AutoDock Vina) identifies hydrogen bonds with residues like Asp189 in thrombin .

Q. How can crystallographic data resolve conformational ambiguities in the solid state?

- Protocol :

Single-Crystal X-ray Diffraction : Resolves dihedral angles (e.g., 54.8°–77.5° between aryl rings) and hydrogen-bonding networks (N–H⋯O, R₂²(10) motifs) .

DFT Calculations : Compare experimental vs. optimized geometries (RMSD <0.5 Å) using Gaussian09 at B3LYP/6-31G(d) level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.